molecular formula C7H9FO2 B2411448 Ethyl 2-fluoropent-4-ynoate CAS No. 2378806-54-1

Ethyl 2-fluoropent-4-ynoate

Cat. No.: B2411448
CAS No.: 2378806-54-1
M. Wt: 144.145
InChI Key: YPUYEMBGSUSQOV-UHFFFAOYSA-N
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Description

Ethyl 2-fluoropent-4-ynoate is an organic compound with the molecular formula C7H9FO2 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoropent-4-ynoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For example, cyclic β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate, can be alkylated and decarboxylated to give 2-substituted cyclohexanones . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoropent-4-ynoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, enolate ions, and boron reagents. The reaction conditions vary depending on the specific reaction but generally involve the use of catalysts, solvents, and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, alkylation reactions can produce 2-substituted cyclohexanones .

Scientific Research Applications

Ethyl 2-fluoropent-4-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-fluoropent-4-ynoate involves its interaction with molecular targets and pathways in biological systems. For example, it can modulate the activity of enzymes by acting as a substrate or inhibitor. The specific molecular targets and pathways depend on the context of its use in scientific research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-fluoropent-4-ynoate include:

Uniqueness

This compound is unique due to its specific structure, which includes a fluorine atom and an ester functional group. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-fluoropent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUYEMBGSUSQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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